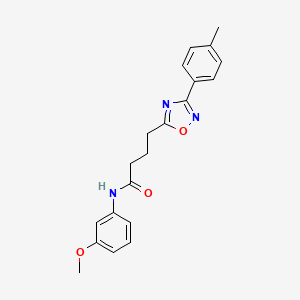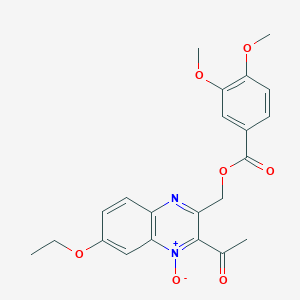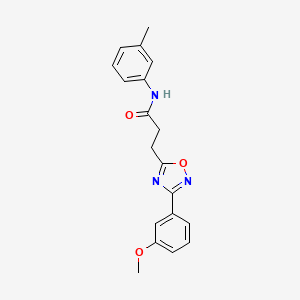
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as MTOB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTOB belongs to the class of oxadiazole compounds, which have been found to have a wide range of biological activities.
Mecanismo De Acción
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide works by binding to the active site of sAC and preventing the enzyme from converting ATP to cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to have a number of biochemical and physiological effects, including the inhibition of sAC activity, the reduction of cAMP levels, and the modulation of intracellular signaling pathways. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been found to have anti-inflammatory and neuroprotective effects in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its selectivity for sAC. This allows researchers to study the specific effects of sAC inhibition without affecting other cellular processes. However, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide can be difficult to synthesize and may not be readily available in large quantities. In addition, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its applications. One area of interest is the development of new and more efficient methods for synthesizing 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and other oxadiazole compounds. Another area of research involves the use of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanisms of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with m-tolylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours.
Aplicaciones Científicas De Investigación
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a selective inhibitor of the enzyme soluble adenylyl cyclase (sAC). sAC is an important enzyme that plays a key role in a variety of physiological processes, including the regulation of cellular metabolism and the response to stress.
Propiedades
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-3-7-15(11-13)20-17(23)9-10-18-21-19(22-25-18)14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGHHWINXYLQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)

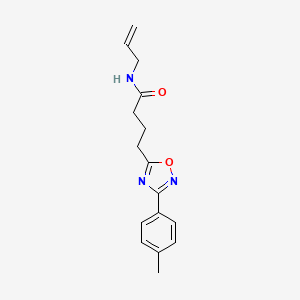

![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)

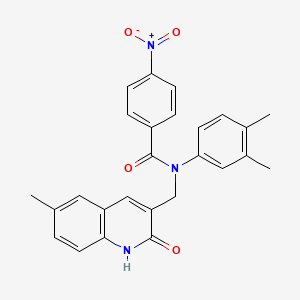
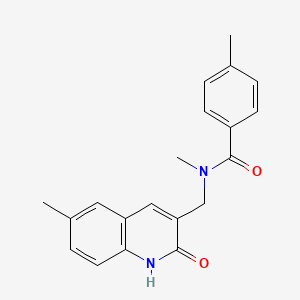
![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
